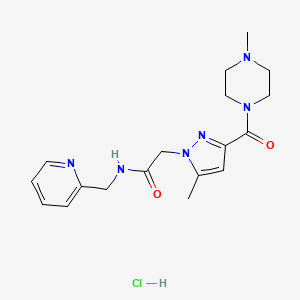
2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C18H25ClN6O2 and its molecular weight is 392.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride is a complex organic molecule characterized by a unique structural composition that includes a pyrazole ring, a piperazine moiety, and an acetamide functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H24ClN5O
- Molecular Weight : 302.81 g/mol
- CAS Number : 1323538-11-9
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of mutagenicity and potential anticancer properties.
Mutagenic Properties
Studies have identified the compound as a potent mutagen in specific strains of Salmonella typhimurium, notably TA98 and TA100. The mutagenic effects are likely attributed to the presence of the pyrazole and piperazine groups, which are known to interact with various biological targets.
Anticancer Potential
The structural characteristics of this compound suggest possible applications in cancer therapeutics. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the piperazine moiety may enhance its interaction with biological targets involved in cancer progression.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream biochemical events that can affect cellular processes like proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on compounds similar to this one revealed that modifications to the piperazine and pyrazole structures could significantly enhance anticancer activity. For instance, derivatives that maintained the core structure while varying substituents exhibited different levels of potency against various cancer cell lines. Such findings underscore the importance of structural optimization in drug development .
Comparative Analysis
In comparison to other compounds with similar functionalities, this compound demonstrates unique pharmacological properties due to its specific combination of functional groups. This uniqueness may confer enhanced binding affinity or selectivity for certain biological targets compared to analogs lacking these features.
特性
IUPAC Name |
2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-(pyridin-2-ylmethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2.ClH/c1-14-11-16(18(26)23-9-7-22(2)8-10-23)21-24(14)13-17(25)20-12-15-5-3-4-6-19-15;/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSRDQHOOVUYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CC=N2)C(=O)N3CCN(CC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













